2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one
Overview
Description
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one typically involves the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form the corresponding hydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted benzothiophenes depending on the nucleophile used.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: Major products are the corresponding hydro derivatives.
Scientific Research Applications
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials, such as organic semiconductors and electrochromic polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydrobenzo[b]thiophen-4(5H)-one: The parent compound without the bromine atom.
4-Keto-4,5,6,7-tetrahydrothianaphthene: Another name for 6,7-dihydrobenzo[b]thiophen-4(5H)-one.
4-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene: A similar compound with a different functional group.
Uniqueness
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its non-brominated counterparts. This reactivity can be exploited in the synthesis of more complex molecules and in various applications in medicinal chemistry and material science .
Biological Activity
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, a series of thiophene-linked derivatives were synthesized and tested for their anti-proliferative effects against various cancer cell lines. Notably, compounds with structural similarities to this compound exhibited significant activity against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values below 25 μM .
Table 1: Anti-Proliferative Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HepG-2 | <25 |
Compound B | MCF-7 | 26-50 |
Compound C | PC-3 | 51-100 |
Doxorubicin | Various | Reference |
The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the thiophene ring significantly influences the compound's potency. For example, variations in the haloaryl groups at position 4 enhanced the anti-proliferative activity against the tested cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds derived from similar thiophene structures demonstrated notable effects against Gram-positive and Gram-negative bacteria. In particular, derivatives showed marked activity against Escherichia coli and Staphylococcus aureus while being less effective against fungal strains .
Table 2: Antimicrobial Activity of Thiophene Derivatives
Compound | Bacteria Tested | MIC (μg/mL) |
---|---|---|
Compound A | Escherichia coli | 0.5 |
Compound B | Staphylococcus aureus | 1.0 |
Compound C | Candida albicans | >10 |
The biological activities of this compound are attributed to several mechanisms:
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
- Membrane Disruption : Its antimicrobial properties may stem from disrupting bacterial cell membranes.
Case Studies
A notable case study involved the evaluation of a related compound's efficacy against a panel of cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations .
Another study focused on the pharmacokinetics and metabolic stability of thiophene derivatives in vivo, revealing promising profiles that warrant further investigation into their therapeutic potential .
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYSMHCYWWVFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)Br)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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